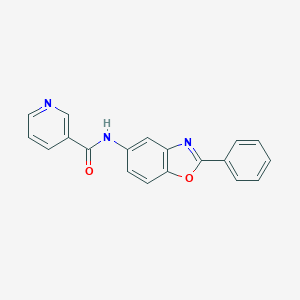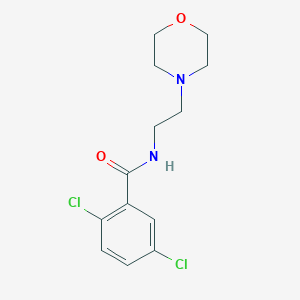
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide, also known as PBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBN is a derivative of nicotinamide and is a potent antioxidant that has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent antioxidant that can scavenge free radicals and protect against oxidative stress. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been shown to have neuroprotective effects and can protect against various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide's neuroprotective effects are thought to be mediated by its ability to inhibit apoptosis and reduce oxidative stress in neurons. Its anti-inflammatory effects are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have a variety of biochemical and physiological effects. It can protect against oxidative stress, reduce inflammation, and inhibit apoptosis. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has several advantages as a research tool. It is a potent antioxidant and can protect against oxidative stress in various cell types. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has some limitations as a research tool. It can have off-target effects and may interfere with other cellular processes. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide and to identify any potential off-target effects.
Métodos De Síntesis
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be synthesized by the condensation of 2-aminonicotinamide with 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.
Propiedades
Nombre del producto |
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide |
|---|---|
Fórmula molecular |
C19H13N3O2 |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-7-4-10-20-12-14)21-15-8-9-17-16(11-15)22-19(24-17)13-5-2-1-3-6-13/h1-12H,(H,21,23) |
Clave InChI |
BEYPRDRIWNKJAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
